molecular formula C13H14ClF3 B6594265 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene CAS No. 957208-65-0

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene

Cat. No.: B6594265
CAS No.: 957208-65-0
M. Wt: 262.70 g/mol
InChI Key: NUFXNFBJDGCADP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group, a cyclopentyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with chloromethyl cyclopentane and trifluoromethyl benzene under the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

The major products formed from these reactions include substituted benzene derivatives, alcohols, ketones, and reduced fluorinated compounds.

Scientific Research Applications

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene has several scientific research applications:

    Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of novel drugs, particularly those targeting central nervous system disorders.

    Agrochemicals: It is used in the development of new pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1-cyclopentylbenzene
  • 4-(Chloromethyl)-2-(trifluoromethyl)benzene
  • 1-Cyclopentyl-2-(trifluoromethyl)benzene

Uniqueness

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene is unique due to the presence of both a cyclopentyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct physicochemical properties, such as increased lipophilicity and stability, which are not observed in similar compounds. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3/c14-8-9-5-6-11(10-3-1-2-4-10)12(7-9)13(15,16)17/h5-7,10H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFXNFBJDGCADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=C(C=C2)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957208-65-0
Record name 4-(chloromethyl)-1-cyclopentyl-2- (trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To (4-cyclopentyl-3-(trifluoromethyl)phenyl)methanol (1.21 g, 4.95 mmol) was added thionyl chloride (5.5 mL, 74.2 mmol). The mixture was heated at 50° C. for 2 h before it was allowed to cool to room temperature and stirred at room temperature overnight. The mixture was poured into ice and stirred for 5 min before it was extracted with dichloromethane. The organic extract was washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound as an oil (1.16 g). 1H NMR (400 MHz, CDCl3) δ ppm 1.55-1.63 (m, 2H), 1.69-1.77 (m, 2H), 1.82-1.90 (m, 2H), 2.05-2.13 (m, 2H), 3.37 (quintet, J=8.59 Hz, 1H), 4.58 (s, 2H), 7.46 (d, J=8.00 Hz, 1H), 7.52 (d, J=8.00 Hz, 1H), 7.61 (d, J=1.52 Hz, 1H).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To (4-cyclopentyl-3-(trifluoromethyl)phenyl)methanol (110 g, 113 mmol), thionyl chloride (329 mL, 4.50 mol) was added dropwise at such a rate as to maintain the internal temperature between 10-25° C. (cooled with ice-water). The resulting mixture was stirred at 50° C. for 3.5 h followed by 6 h at 25° C. The mixture was concentrated under reduced pressure and the resulting oily residue poured into ice-water (450 mL) under vigorous stirring. The layers were separated and the aqueous phase extracted with CH2Cl2 (3×400 mL). The combined organic layers were washed with saturated NaHCO3 (400 mL), brine (2×400 mL), dried (Na2SO4), filtered over fresh Na2SO4, and concentrated in vacuo to give the title compound as a pale yellow oil (113.3 g). 1H NMR (400 MHz, CDCl3) δ ppm 1.67-1.57 (m, 2H), 1.81-1.71 (m, 2H), 1.94-1.84 (m, 2H), 2.16-2.07 (m, 2H), 3.39 (quintet, J=8.6 Hz, 1H), 4.61 (s, 2H), 7.49 (d, J=8.4 Hz, 1H), 7.54 (dd, J=8.4 Hz, 1.6 Hz, 1H), 7.63 (d, J=1.6 Hz, 1H).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
329 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 1 L, 3-necked reaction flask fitted with a mechanical stirrer, a temperature probe, an addition funnel and a dry nitrogen inlet was placed 1-cyclopentyl-2-(trifluoromethyl)benzene (50 g, 233 mmol). The material was stirred and cooled to −12° C. (dry ice/IPA bath). Concentrated sulfuric acid (100 mL, 1877 mmol) was added dropwise so that the temperature was maintained between −12° C. to −10° C. The mixture was cooled to −15° C. and s-trioxane (27.3 g, 303 mmol) was added in 3 batches (9.1 g each batch) while the temperature was maintained at between −15° C. to −10° C. The mixture was stirred at −10° C. and almost immediately sulfurochloridic acid (28.1 mL, 420 mmol) was added slowly maintaining the temperature at between −10° C. to −5° C. The mixture was stirred for 20 min at −5° C. and 3 h between −2 to −3° C. The reaction mixture was slowly poured (with efficient stirring) into ice-water (1 L). MTBE (700 mL) was added and the mixture was stirred well. Celite (300 g) was added and stirred well. The celite slurry was filtered and the celite bed was washed with MTBE. The aqueous layer of the filtrate was separated and extracted with MTBE (1×700 mL). The combined MTBE layer was washed with water (1×500 mL) followed by saturated NaHCO3 (2×350 mL). The MTBE layer was then washed with water (2×500 mL), dried (Na2SO4) and filtered. The filtrate was concentrated (at 38° C., bath temperature; 200 Torr) to give a yellow oil. The oil was taken up in hexane (500 mL) and filtered through a bed of silica; then the silica bed was washed with hexane. The filtrate was concentrated under reduced pressure (38° C., bath temperature; at 200 Torr) to give the title compound as a light yellow oil (36.2 g; 89% purity by LC at 214 nm). 1H NMR (400 MHz, DMSO-d6) δ 1.55-1.72 (m, 4H), 1.78-1.89 (m, 2H), 1.94-2.04 (m, 2H), 3.19-3.28 (m, 1H), 4.82 (s, 2H), 7.62-7.72 (m, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
dry ice IPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
27.3 g
Type
reactant
Reaction Step Four
Quantity
28.1 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven
Name
Quantity
700 mL
Type
solvent
Reaction Step Eight
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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